(+)-Norfenfluramine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

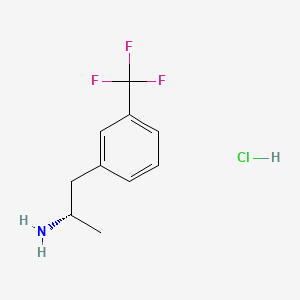

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDLOFBRTWNFAR-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746617 | |

| Record name | (+)-Norfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37936-89-3 | |

| Record name | Norfenfluramine hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037936893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Norfenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Norfenfluramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENFLURAMINE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LC49OH4I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of (+)-Norfenfluramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norfenfluramine, the major active metabolite of fenfluramine, is a potent psychoactive compound with a complex pharmacological profile. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of (+)-Norfenfluramine hydrochloride. It primarily functions as a monoamine releasing agent with a significant affinity for serotonin (B10506) and norepinephrine (B1679862) transporters, and to a lesser extent, dopamine (B1211576) transporters. Furthermore, (+)-Norfenfluramine acts as a direct agonist at several serotonin receptor subtypes, most notably the 5-HT2A, 5-HT2B, and 5-HT2C receptors. This document details the quantitative binding affinities and functional potencies, outlines the experimental protocols for key assays, and visualizes the principal signaling pathways involved in its mechanism of action.

Primary Pharmacological Targets

The multifaceted effects of this compound stem from its interactions with multiple molecular targets within the central nervous system. Its primary mechanisms can be categorized into two main classes: monoamine release and direct receptor agonism.

Monoamine Transporter Interactions

(+)-Norfenfluramine is a potent substrate for monoamine transporters, leading to the non-exocytotic release of serotonin (5-HT) and norepinephrine (NE), and to a lesser degree, dopamine (DA).[1] This action is mediated by its interaction with the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1]

Serotonin Receptor Agonism

In addition to its effects on monoamine release, (+)-Norfenfluramine is a direct and potent agonist at several subtypes of the serotonin 2 (5-HT2) receptor family, specifically the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[2] This direct agonism contributes significantly to its overall pharmacological effects.

Trace Amine-Associated Receptor 1 (TAAR1) Interaction

(+)-Norfenfluramine has been identified as a very weak agonist of the human Trace Amine-Associated Receptor 1 (TAAR1).[2] The dextrorotatory enantiomer, dexnorfenfluramine, exhibits this weak agonistic activity, while the levorotatory enantiomer is inactive at this receptor.[2]

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinities and functional potencies of (+)-Norfenfluramine at its primary molecular targets.

Table 1: Monoamine Release Potency of (+)-Norfenfluramine

| Transporter | Assay Type | Parameter | Value (nM) |

| SERT | [3H]5-HT Release | EC50 | 59[1] |

| NET | [3H]NE Release | EC50 | 73[1] |

Table 2: Receptor Binding Affinities (Ki) and Functional Agonism (EC50/Kact) of (+)-Norfenfluramine

| Receptor | Assay Type | Parameter | Value (nM) |

| 5-HT2A | Radioligand Binding | Ki | 1516 ± 88 |

| 5-HT2B | Radioligand Binding | Ki | 11.2 ± 4.3 |

| 5-HT2C | Radioligand Binding | Ki | 324 ± 7.1 |

| 5-HT2C | Functional Assay | Kact | < 20 |

| TAAR1 | Functional Screen | % of Maximum Response @ 10,000 nM | 43% |

Signaling Pathways

The activation of 5-HT2 receptors and TAAR1 by (+)-Norfenfluramine initiates distinct downstream signaling cascades.

5-HT2 Receptor Signaling Pathway

The 5-HT2 receptor subtypes (2A, 2B, and 2C) are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates Gq/11, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

TAAR1 Signaling Pathway

TAAR1 is a GPCR that primarily couples to the Gs family of G proteins. Agonist binding to TAAR1 leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA). PKA, in turn, phosphorylates various downstream substrates, including transcription factors and other enzymes, to elicit a cellular response. There is also evidence for TAAR1 signaling through protein kinase C (PKC).

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for 5-HT2 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of (+)-Norfenfluramine for 5-HT2 receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the target 5-HT2 receptor subtype are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in an appropriate assay buffer.

-

Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of (+)-Norfenfluramine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosome Preparation and Neurotransmitter Release Assay

This protocol describes the preparation of synaptosomes and their use in a neurotransmitter release assay to measure the potency of (+)-Norfenfluramine in inducing monoamine release.

Methodology:

-

Synaptosome Preparation: Brain tissue from a relevant region (e.g., striatum for dopamine, cortex for serotonin and norepinephrine) is homogenized in an isotonic sucrose solution. A crude synaptosomal fraction is isolated through differential centrifugation.

-

Radiolabeling: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]5-HT or [3H]NE) to allow for its uptake into the nerve terminals.

-

Superfusion: The radiolabeled synaptosomes are placed in a superfusion chamber and continuously washed with a physiological buffer to establish a stable baseline of neurotransmitter release.

-

Drug Application: The synaptosomes are then exposed to various concentrations of this compound.

-

Fraction Collection: Superfusate fractions are collected at regular intervals before, during, and after drug application.

-

Quantification and Analysis: The amount of radioactivity in each fraction is measured by scintillation counting. The amount of neurotransmitter released is expressed as a percentage of the total synaptosomal content. The EC50 value is determined from the concentration-response curve.

In Vivo Microdialysis

This protocol details the use of in vivo microdialysis to measure extracellular levels of monoamines in the brain of a living animal following the administration of (+)-Norfenfluramine.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Sample Collection: As the aCSF flows through the semipermeable membrane at the tip of the probe, extracellular molecules, including neurotransmitters, diffuse into the perfusate. Dialysate samples are collected at regular intervals.

-

Baseline Measurement: Baseline levels of extracellular monoamines are established by collecting several samples before drug administration.

-

Drug Administration: this compound is administered to the animal (e.g., via intravenous or intraperitoneal injection).

-

Post-Drug Sample Collection: Dialysate collection continues after drug administration to monitor changes in neurotransmitter levels over time.

-

Analysis: The concentration of monoamines in the dialysate samples is quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, primarily characterized by its potent activity as a serotonin and norepinephrine releasing agent and its direct agonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its interaction with dopamine transporters and TAAR1 appears to be of lower potency. The combination of these actions results in a significant modulation of monoaminergic neurotransmission, which underlies its diverse pharmacological effects. This guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their ongoing investigations of this and related compounds.

References

- 1. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? [mdpi.com]

A Technical Guide to (+)-Norfenfluramine Hydrochloride: A Serotonin-Norepinephrine Releasing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norfenfluramine, the major active metabolite of fenfluramine, is a potent serotonin-norepinephrine releasing agent (SNRA) that has been the subject of extensive research due to its significant effects on monoaminergic systems.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of (+)-Norfenfluramine hydrochloride, with a focus on its mechanism of action as a dual releasing agent. The document consolidates quantitative data on its potency and efficacy, details key experimental protocols for its characterization, and visualizes its molecular interactions and signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of monoamine neurotransmission and the development of novel therapeutics targeting serotonin (B10506) and norepinephrine (B1679862) transporters.

Core Pharmacological Profile

(+)-Norfenfluramine is an amphetamine analog that interacts with monoamine transporters to induce the release of serotonin (5-HT) and norepinephrine (NE) from neuronal stores.[1][2] It is the N-de-ethylated metabolite of (+)-fenfluramine.[1] Unlike classical reuptake inhibitors, (+)-Norfenfluramine acts as a transporter substrate, promoting a non-exocytotic, carrier-mediated reversal of transporter flux.[3][4] This mechanism leads to a significant increase in extracellular concentrations of both serotonin and norepinephrine.[1]

Quantitative Analysis of Monoamine Release

The potency and efficacy of this compound as a serotonin and norepinephrine releasing agent have been quantified in various in vitro studies. The tables below summarize key quantitative data from radiolabeled neurotransmitter release assays using rat brain synaptosomes.

Table 1: In Vitro Serotonin ([³H]5-HT) Release Potency

| Compound | EC₅₀ (nM) |

| (+)-Norfenfluramine | 59 [1] |

| (+)-Fenfluramine | 52[1] |

| (-)-Fenfluramine | 147[1] |

| (-)-Norfenfluramine | 287[1] |

Table 2: In Vitro Norepinephrine ([³H]NE) Release Potency

| Compound | EC₅₀ (nM) |

| (+)-Norfenfluramine | 73 [1] |

| (+)-Fenfluramine | 302[1] |

In Vivo Effects on Extracellular Monoamine Levels

In vivo microdialysis studies in rats have confirmed the ability of (+)-Norfenfluramine to elevate extracellular levels of serotonin, norepinephrine, and to a lesser extent, dopamine (B1211576) in the frontal cortex.[1] Pretreatment with the norepinephrine uptake blocker nisoxetine (B1678948) antagonizes the effects of (+)-Norfenfluramine on norepinephrine and dopamine levels, indicating that the release of these catecholamines is mediated, at least in part, by the norepinephrine transporter (NET).[1]

Experimental Protocols

In Vitro Neurotransmitter Release Assay

This protocol outlines the general procedure for measuring [³H]5-HT and [³H]NE release from isolated rat brain synaptosomes.

2.1.1. Synaptosome Preparation

-

Male Wistar rats are euthanized, and the brain is rapidly removed and placed in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

The brain region of interest (e.g., frontal cortex, hippocampus, or striatum) is dissected.

-

The tissue is homogenized in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.

2.1.2. Neurotransmitter Release Assay

-

Synaptosomes are pre-incubated with a low concentration of the respective radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) for a specified time (e.g., 10-20 minutes) at 37°C to allow for uptake.

-

After loading, the synaptosomes are washed with fresh buffer to remove excess unincorporated radiolabel. This is often done using a superfusion system where the synaptosomes are trapped on a filter and continuously washed.

-

A stable baseline of spontaneous release is established by collecting several fractions of the superfusate.

-

Synaptosomes are then exposed to various concentrations of this compound.

-

Fractions of the superfusate are collected at timed intervals.

-

The radioactivity in each fraction and in the synaptosomes at the end of the experiment is quantified using liquid scintillation counting.

-

The amount of released neurotransmitter is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the stimulation period.

-

EC₅₀ values are calculated from the concentration-response curves.

In Vivo Microdialysis

This protocol provides a general framework for conducting in vivo microdialysis to measure extracellular monoamine levels in the rat brain.

2.2.1. Surgical Procedure

-

Male Sprague-Dawley rats are anesthetized with isoflurane (B1672236) or a similar anesthetic.

-

The animal is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest. For the frontal cortex, typical stereotaxic coordinates from bregma are: Anteroposterior (AP) +3.2 mm, Mediolateral (ML) ±0.8 mm, and Dorsoventral (DV) -2.5 mm.

-

The cannula is secured to the skull with dental cement.

-

The animal is allowed to recover for several days.

2.2.2. Microdialysis Procedure

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Baseline extracellular monoamine levels are established by analyzing several initial samples.

-

This compound is administered (e.g., via intravenous or intraperitoneal injection).

-

Dialysate samples continue to be collected to monitor the drug-induced changes in neurotransmitter levels.

-

The concentrations of serotonin, norepinephrine, and dopamine in the dialysate are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).

Molecular Mechanism and Signaling Pathways

Transporter-Mediated Release

The primary mechanism of action of (+)-Norfenfluramine is the induction of monoamine release through a transporter-mediated exchange process.

-

Binding and Transport: (+)-Norfenfluramine binds to the outward-facing conformation of the serotonin transporter (SERT) and norepinephrine transporter (NET). The transporter then undergoes a conformational change, translocating (+)-Norfenfluramine into the neuron.

-

Disruption of Vesicular Storage: Once inside the neuron, (+)-Norfenfluramine can disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.

-

Reverse Transport: The elevated cytosolic monoamine levels, coupled with the presence of the substrate (+)-Norfenfluramine, promote a reversal of the normal transporter function. The transporter adopts an inward-facing conformation, binds intracellular monoamines, and then reorients to the outward-facing conformation, releasing the monoamines into the synaptic cleft.

5-HT₂ Receptor Agonism

In addition to its effects on monoamine transporters, (+)-Norfenfluramine is a potent agonist at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂c subtypes.[2] The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades.

-

5-HT₂ₐ and 5-HT₂c Receptors: These receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

5-HT₂ₑ Receptor: Activation of the 5-HT₂ₑ receptor has been linked to cardiac valvulopathy.[5] This is thought to occur through the stimulation of mitogen-activated protein kinase (MAPK) pathways, leading to fibroblast proliferation.[3]

Conclusion

This compound is a potent serotonin-norepinephrine releasing agent with a well-characterized mechanism of action involving carrier-mediated exchange at SERT and NET. Its additional activity as a 5-HT₂ receptor agonist contributes to its complex pharmacological profile. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential and adverse effects of monoamine releasing agents. Further research into the specific molecular interactions with transporters and the downstream consequences of 5-HT₂ receptor activation will continue to refine our understanding of this important pharmacological tool.

References

- 1. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

(+)-Norfenfluramine hydrochloride 5-HT2B receptor agonist activity

An In-depth Technical Guide on the 5-HT2B Receptor Agonist Activity of (+)-Norfenfluramine Hydrochloride

Introduction

(+)-Norfenfluramine, the primary active metabolite of dexfenfluramine, is a potent agonist at the serotonin (B10506) 2B (5-HT2B) receptor.[1][2] This interaction is of significant interest to researchers and drug development professionals, primarily due to its association with adverse drug effects, most notably cardiac valvulopathy and pulmonary hypertension.[3][4] The mechanism involves the activation of mitogenic signaling pathways in heart valve interstitial cells, leading to myofibroblast proliferation and subsequent valve damage.[2][5] Understanding the quantitative pharmacology and the underlying experimental methodologies is critical for screening new chemical entities for this off-target activity and ensuring cardiovascular safety.[6]

This guide provides a comprehensive overview of the 5-HT2B agonist activity of (+)-Norfenfluramine, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Data Presentation: Quantitative Pharmacology

(+)-Norfenfluramine and its related compounds exhibit distinct binding affinities and functional potencies at the human 5-HT2B receptor. The data consistently demonstrate that norfenfluramine (B1679916) is significantly more potent than its parent compound, fenfluramine (B1217885).[1][7]

Table 1: Binding Affinity of Norfenfluramine and Related Compounds at the Human 5-HT2B Receptor.

| Compound | Binding Affinity (Ki, nM) | Reference(s) |

| (+/-)-Norfenfluramine | 10 - 50 | [1] |

| (+)-Norfenfluramine | 11.2 ± 4.3 | [8] |

| (-)-Norfenfluramine | 10 - 50 | [1] |

| (+/-)-Fenfluramine | ~5000 | [1] |

Table 2: Functional Potency and Efficacy of Norfenfluramine at the Human 5-HT2B Receptor.

| Assay Type | Compound | Potency (EC50 / pEC50) | Efficacy | Reference(s) |

| Phosphoinositide (IP) Hydrolysis | (+)-Norfenfluramine | 23 - 24 nM | Full Agonist | [8] |

| Calcium (Ca2+) Mobilization | (+)-Norfenfluramine | 23 - 24 nM | Full Agonist | [8] |

| Human Colon Contraction | Norfenfluramine | pEC50: 7.20 ± 0.16 | Full Agonist | [9] |

Signaling Pathway and Experimental Visualizations

Activation of the 5-HT2B receptor by an agonist like (+)-Norfenfluramine initiates a canonical Gq/11 protein-coupled signaling cascade. This pathway is a primary focus for functional assays designed to quantify agonist activity.

The relationship between the parent drug, its active metabolite, and the ultimate pathological outcome can be visualized as a logical progression.

Experimental Protocols

The quantitative data presented are typically generated using standardized in vitro pharmacological assays. The following are detailed methodologies for two key experiment types.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to the receptor.

1. Materials:

-

Receptor Source: Membrane preparations from CHO-K1 or HEK-293 cells stably transfected with the human 5-HT2B receptor.[10]

-

Radioligand: [3H]-5-HT or [3H]-mesulergine.[11]

-

Test Compound: this compound.

-

Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled 5-HT2B ligand (e.g., serotonin).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[12]

-

Filtration: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[12]

-

Scintillation Cocktail: Betaplate Scint or similar.[12]

2. Procedure:

-

Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final concentration of 5-20 µg protein per well.[12]

-

Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

-

Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[12]

-

Termination: Stop the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate.

-

Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Drying & Counting: Dry the filter plate for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity in a microplate scintillation counter.[12]

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 2: IP-One HTRF® Functional Assay

This assay measures the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq signaling cascade, to determine the functional potency (EC50) and efficacy of a test compound.

1. Materials:

-

Cell Line: CHO-K1 or HEK-293 cells stably expressing the human 5-HT2B receptor.[14]

-

Assay Kit: IP-One HTRF® kit (Cisbio) or similar, containing stimulation buffer, IP1-d2 conjugate, and anti-IP1-cryptate conjugate.

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT).

-

Assay Plates: 384-well, low-volume white plates.

2. Procedure:

-

Cell Plating: Seed the cells into the 384-well plates at a density of ~7,000 cells/well and culture overnight.[14]

-

Compound Addition: Remove the culture medium. Add the test compound at various concentrations or the reference agonist to the cells in stimulation buffer.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.[14]

-

Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate detection reagents sequentially according to the manufacturer's protocol.

-

Second Incubation: Incubate for 60 minutes at room temperature in the dark to allow the detection reagents to bind.

-

Reading: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm.

3. Data Analysis:

-

Calculate the 665/620 nm emission ratio for each well.

-

Normalize the data, setting the basal response (no agonist) to 0% and the maximal response of the reference agonist (serotonin) to 100%.

-

Plot the normalized response against the log concentration of the test compound.

-

Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the EC50 (potency) and Emax (efficacy relative to serotonin).

Conclusion

(+)-Norfenfluramine is a high-affinity, full agonist at the human 5-HT2B receptor.[1][8] Its potent activity, with Ki and EC50 values in the low nanomolar range, is the molecular basis for the drug-induced cardiac valvulopathy associated with its parent compound, dexfenfluramine.[5][8] The experimental protocols detailed herein, including radioligand binding and functional IP1 accumulation assays, represent standard methodologies for characterizing the 5-HT2B activity of new chemical entities. Rigorous screening using these techniques is an essential step in modern drug development to mitigate the risk of cardiovascular toxicity.[6]

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ahajournals.org [ahajournals.org]

- 6. reprocell.com [reprocell.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pa2online.org [pa2online.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

A Comprehensive Pharmacological Profile of (+)-Norfenfluramine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norfenfluramine, the major active metabolite of fenfluramine (B1217885), is a potent psychoactive compound with a complex pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological properties of (+)-Norfenfluramine hydrochloride, with a focus on its mechanism of action, receptor binding affinity, functional activity, pharmacokinetic profile, and safety considerations. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz (DOT language) to facilitate a deeper understanding of its molecular interactions and experimental assessment.

Introduction

This compound is the N-dealkylated metabolite of (+)-fenfluramine, a previously marketed anorectic agent. It is a potent serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) releasing agent and also functions as a direct agonist at several serotonin receptor subtypes. Its multifaceted interaction with the serotonergic and noradrenergic systems underpins its pharmacological effects, which have been investigated for various therapeutic applications, including appetite suppression and antiseizure activity. However, safety concerns, particularly cardiovascular risks, have also been a significant area of research. This guide aims to provide a detailed technical resource for professionals engaged in the research and development of neurologically active compounds.

Mechanism of Action

(+)-Norfenfluramine exerts its primary pharmacological effects through a dual mechanism:

-

Monoamine Release: It acts as a substrate for serotonin (SERT) and norepinephrine (NET) transporters, inducing the non-exocytotic release of these neurotransmitters from presynaptic nerve terminals. This leads to a significant increase in extracellular concentrations of serotonin and norepinephrine in the synapse.

-

Receptor Agonism: It is a direct agonist at several serotonin receptor subtypes, most notably the 5-HT2 family of receptors (5-HT2A, 5-HT2B, and 5-HT2C).

The combined action of neurotransmitter release and direct receptor stimulation contributes to its complex and potent effects on the central nervous system.

Receptor Binding Profile

The affinity of (+)-Norfenfluramine for various CNS receptors has been characterized through radioligand binding assays. The following table summarizes the available binding affinity (Ki) data.

| Receptor/Transporter | Ligand | Tissue/System | Ki (nM) | Reference(s) |

| 5-HT2A | [125I]DOI | Rat Cortex | 190 | [1] |

| 5-HT2B | [3H]5-HT | Cloned Human | 10 - 50 | [1] |

| 5-HT2C | [3H]Mesulergine | Cloned Human | Moderately Potent | [1] |

| SERT (Serotonin Transporter) | Various | Synaptosomes | Potent Substrate | [2] |

| NET (Norepinephrine Transporter) | Various | Synaptosomes | Potent Substrate | [2] |

| DAT (Dopamine Transporter) | Various | Synaptosomes | Weaker Substrate | [2] |

Functional Activity

The functional activity of (+)-Norfenfluramine has been assessed through various in vitro and in vivo assays, primarily focusing on its ability to induce neurotransmitter release and activate serotonin receptors.

Neurotransmitter Release

(+)-Norfenfluramine is a potent releaser of serotonin and norepinephrine. The table below presents the half-maximal effective concentrations (EC50) for neurotransmitter release from rat brain synaptosomes.

| Neurotransmitter | Brain Region | EC50 (nM) | Reference(s) |

| [3H]5-HT | Not Specified | 59 | [2] |

| [3H]NE | Not Specified | 73 | [2] |

5-HT Receptor Agonism

(+)-Norfenfluramine acts as a full agonist at 5-HT2B and 5-HT2C receptors and is also an agonist at 5-HT2A receptors. This activity, particularly at the 5-HT2B receptor, has been linked to its adverse cardiovascular effects.

| Receptor | Assay Type | Potency (EC50/Kact) | Efficacy (% of 5-HT) | Reference(s) |

| 5-HT2A | IP-1 Accumulation | ~200 nM (Kd) | Full Agonist | [1] |

| 5-HT2B | IP Accumulation | 18 nM (Kact) | Full Agonist | [1] |

| 5-HT2C | IP Accumulation | < 20 nM (Kact) | Full Agonist | [1] |

Pharmacokinetic Profile

The pharmacokinetic properties of (+)-Norfenfluramine have been primarily studied in rats. It is rapidly absorbed and demonstrates extensive brain penetration.

| Parameter | Species | Dose & Route | Value | Reference(s) |

| Half-life (t1/2) | Rat | 20 mg/kg, i.p. (l-norfenfluramine) | 6.1 h (plasma) | [3][4] |

| Brain-to-Plasma Ratio | Rat | Not Specified | 15.4 - 27.6 | [3][4] |

| Bioavailability (F) | Rat | i.p. vs i.v. (for fenfluramine) | ~20% (for fenfluramine) | [5] |

Note: Data for (+)-Norfenfluramine specifically is limited; some data is inferred from studies on fenfluramine and its enantiomers.

Safety Pharmacology

The primary safety concern associated with (+)-Norfenfluramine is its potential to cause cardiovascular adverse effects, specifically valvular heart disease and pulmonary hypertension. This has been strongly linked to its potent agonist activity at the 5-HT2B receptor, which can lead to mitogenesis in heart valve interstitial cells. In vitro safety pharmacology studies have also investigated its potential for drug-drug interactions, indicating it is a substrate for several CYP450 enzymes and an inhibitor of CYP2D6.

| Safety Endpoint | Finding | Mechanism | Reference(s) |

| Cardiovascular | Valvular heart disease, pulmonary hypertension | Potent agonism at 5-HT2B receptors leading to mitogenesis. | [1] |

| Drug Interactions | Substrate of CYP1A2, CYP2B6, CYP2C19, CYP2D6. Inhibitor of CYP2D6 (IC50 = 16 µM). | Metabolic pathways and enzyme inhibition. | [6][7] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of a test compound like (+)-Norfenfluramine to a specific receptor.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a microplate, combine the membrane preparation, a specific radioligand for the target receptor (at a concentration near its Kd), and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competing ligand).

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Neurotransmitter Release Assay (Synaptosomes)

This protocol describes a method to measure neurotransmitter release from isolated nerve terminals (synaptosomes).

-

Synaptosome Preparation:

-

Isolate synaptosomes from the desired brain region of an animal model (e.g., rat cortex) by differential centrifugation.

-

-

Radiolabeling:

-

Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE) to allow for its uptake into the nerve terminals.

-

-

Superfusion:

-

Transfer the radiolabeled synaptosomes to a superfusion chamber.

-

Continuously perfuse the synaptosomes with a physiological buffer to establish a stable baseline of neurotransmitter release.

-

-

Stimulation:

-

Introduce the test compound ((+)-Norfenfluramine) at various concentrations into the perfusion buffer.

-

Collect the superfusate in fractions over time.

-

-

Measurement and Analysis:

-

Measure the radioactivity in each collected fraction using a scintillation counter to quantify the amount of released neurotransmitter.

-

Calculate the percentage of total neurotransmitter released in response to the test compound.

-

Plot the release data against the concentration of the test compound to determine the EC50 value.

-

Visualizations

Signaling Pathway of 5-HT2B Receptor-Mediated Mitogenesis

Caption: 5-HT2B receptor activation by (+)-Norfenfluramine leading to mitogenesis.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for In Vitro Neurotransmitter Release Assay

Caption: Workflow for an in vitro neurotransmitter release assay.

Conclusion

This compound possesses a potent and complex pharmacological profile characterized by its dual action as a monoamine releasing agent and a direct 5-HT2 receptor agonist. Its high affinity and functional activity at serotonergic and noradrenergic targets underscore its significant effects on the central nervous system. While these properties have been explored for therapeutic potential, the pronounced agonist activity at the 5-HT2B receptor raises significant safety concerns regarding cardiovascular health. This technical guide provides a consolidated resource of the key pharmacological data and experimental methodologies relevant to the study of (+)-Norfenfluramine, intended to support further research and development in the field of neuropharmacology. A thorough understanding of its multifaceted pharmacology is critical for any future consideration of this compound or its analogs in a therapeutic context.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. db.cngb.org [db.cngb.org]

(+)-Norfenfluramine as the major active metabolite of fenfluramine

An In-Depth Technical Guide to (+)-Norfenfluramine: The Major Active Metabolite of Fenfluramine (B1217885)

For Researchers, Scientists, and Drug Development Professionals

Introduction Fenfluramine, a phenethylamine (B48288) derivative, was initially developed as an appetite suppressant and later repurposed for treating seizures associated with rare epilepsy syndromes like Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] Its clinical activity and side-effect profile are not solely attributable to the parent compound. Upon administration, fenfluramine is extensively metabolized, primarily through N-deethylation, to its major active metabolite, norfenfluramine (B1679916).[1][4][5] This metabolite exists as two stereoisomers, (+)-norfenfluramine (d-norfenfluramine) and (-)-norfenfluramine (l-norfenfluramine). (+)-Norfenfluramine is a pharmacologically active molecule that significantly contributes to both the therapeutic effects and the adverse reactions associated with fenfluramine.[6][7][8] This guide provides a detailed technical overview of the metabolism, pharmacology, and key experimental methodologies related to (+)-norfenfluramine.

Metabolism of Fenfluramine to (+)-Norfenfluramine

Fenfluramine is metabolized in the liver to norfenfluramine primarily through N-deethylation.[1][4] This biotransformation is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, and CYP2D6.[4][9] The resulting metabolite, norfenfluramine, has a longer elimination half-life than the parent compound, contributing to its sustained pharmacological activity.[10]

Pharmacodynamics

(+)-Norfenfluramine exerts its effects through a dual mechanism: as a monoamine releasing agent and as a direct agonist at serotonin (B10506) 5-HT₂ receptor subtypes.[11] It is substantially more potent than its parent compound, fenfluramine, as an agonist of 5-HT₂ receptors.[11]

Monoamine Transporter Activity

(+)-Norfenfluramine is a potent substrate for both serotonin (5-HT) and norepinephrine (B1679862) (NE) transporters, inducing the release of these neurotransmitters from neuronal stores.[6][12] Its efficacy for releasing NE is notably higher than that of (+)-fenfluramine.[6]

Serotonin Receptor Agonism

(+)-Norfenfluramine is a potent agonist at 5-HT₂ receptor subtypes, with high affinity for 5-HT₂B and 5-HT₂C receptors and moderate affinity for the 5-HT₂A receptor.[11][13]

-

5-HT₂C Receptor Activation: Agonism at the 5-HT₂C receptor is believed to be a primary mediator of the appetite-suppressant effects of fenfluramine.[7][14]

-

5-HT₂B Receptor Activation: The potent activation of 5-HT₂B receptors located on cardiac valves is strongly implicated in the development of valvular heart disease and pulmonary hypertension, the side effects that led to fenfluramine's withdrawal as an anorectic.[10][11][13][15]

Quantitative Pharmacological Data

The following tables summarize key in vitro and in vivo pharmacological parameters for (+)-norfenfluramine.

Table 1: In Vitro Pharmacodynamic Properties of (+)-Norfenfluramine

| Target | Parameter | Value (nM) | Species | Reference |

|---|---|---|---|---|

| Receptor Binding Affinity | ||||

| 5-HT₂B Receptor | Kᵢ | 11.2 | Human | [16] |

| 5-HT₂B Receptor | Kᵢ | 10 - 50 | Human | [15] |

| 5-HT₂C Receptor | Kᵢ | High Affinity | Human | [13] |

| 5-HT₂A Receptor | Kᵢ | Moderate Affinity | Human | [13] |

| Functional Activity | ||||

| 5-HT₂C Receptor | Kₐ꜀ₜ | < 20 | Human | [17] |

| Neurotransmitter Release | ||||

| Serotonin (5-HT) Transporter | EC₅₀ (for [³H]5-HT release) | 59 | Rat | [6] |

| Norepinephrine (NE) Transporter | EC₅₀ (for [³H]NE release) | 73 | Rat |[6] |

Table 2: Pharmacokinetic Properties of Norfenfluramine Enantiomers in Rats

| Compound | Dose (mg/kg, i.p.) | Plasma t½ (h) | Brain t½ (h) | Brain-to-Plasma Ratio | Reference |

|---|---|---|---|---|---|

| d-norfenfluramine | 1 | - | - | 27.6 | [18] |

| l-norfenfluramine | 1 | 4.3 | 6.8 | 20.3 | [18] |

| l-norfenfluramine | 20 | 6.1 | - | 23.5 | [18] |

| d-fenfluramine (for comparison) | 20 | 1.8 | 3.6 | 15.4 | [18] |

| l-fenfluramine (for comparison) | 20 | 0.9 | 8.0 | 25.4 |[18] |

Key Signaling Pathways

The significant effects of (+)-norfenfluramine are mediated by G-protein coupled receptors, particularly the Gq-coupled 5-HT₂ family. Activation of these receptors initiates a well-defined intracellular signaling cascade.

Experimental Protocols

The characterization of (+)-norfenfluramine relies on a variety of in vitro assays. Below are generalized methodologies for key experiments.

Radioligand Competition Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of (+)-norfenfluramine for 5-HT₂ receptors.

Materials:

-

Cell membranes expressing the human 5-HT receptor of interest (e.g., 5-HT₂B).

-

Test compound: (+)-Norfenfluramine.

-

Non-specific binding control (a high concentration of a non-labeled ligand, e.g., serotonin).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[20]

-

96-well filter plates (e.g., GF/B filters).[19]

-

Scintillation cocktail and microplate scintillation counter.

Methodology:

-

Plate Preparation: Pre-soak filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[19]

-

Reaction Mixture: In each well, add a mixture containing:

-

A fixed concentration of cell membranes (e.g., 20-70 µg protein/well).[19]

-

A fixed concentration of radioligand (typically at or near its K₋ value).

-

Varying concentrations of the test compound ((+)-norfenfluramine).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of the wells through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding counts from all other counts.

-

Plot the percentage of specific binding against the log concentration of (+)-norfenfluramine.

-

Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

References

- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with lennox-gastaut syndrome [aesnet.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 5-hydroxytryptamine2A receptor is involved in (+)-norfenfluramine-induced arterial contraction and blood pressure increase in deoxycorticosterone acetate-salt hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Fenfluramine - Wikipedia [en.wikipedia.org]

- 11. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evidence that hypophagia induced by d-fenfluramine and d-norfenfluramine in the rat is mediated by 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdspdb.unc.edu [pdspdb.unc.edu]

An In-depth Technical Guide to the Chemical Structure of (+)-Norfenfluramine Hydrochloride

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (+)-Norfenfluramine hydrochloride, a significant metabolite of the anorectic agent fenfluramine. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, outlines experimental methodologies, and visualizes relevant biological pathways.

Chemical Identity and Properties

This compound is the dextrorotatory enantiomer of norfenfluramine (B1679916), presented as a hydrochloride salt. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | (2S)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |

| Synonyms | S-(+)-α-Methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride, Dexnorfenfluramine hydrochloride |

| CAS Number | 37936-89-3 |

| Molecular Formula | C₁₀H₁₂F₃N · HCl |

| Molecular Weight | 239.67 g/mol |

| Melting Point | 163 °C |

| Appearance | White powder |

| Solubility | Soluble in water (>10 mg/mL) |

Spectroscopic and Analytical Data

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of norfenfluramine.

Experimental Protocol (General): A sample of norfenfluramine is introduced into a mass spectrometer, typically via gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is often derivatized to improve volatility. Electron ionization (EI) or chemical ionization (CI) can be used. For LC-MS, electrospray ionization (ESI) is common. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Expected Fragmentation: The mass spectrum of norfenfluramine would show a molecular ion peak corresponding to the free base (C₁₀H₁₂F₃N) at m/z 203.20. Common fragmentation patterns for amphetamine-like structures involve cleavage of the side chain, leading to characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure and confirming the identity of the compound.

Experimental Protocol (General): A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Assignments of proton and carbon signals are made based on chemical shifts, coupling constants, and 2D NMR experiments (e.g., COSY, HSQC).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol (General): An IR spectrum of solid this compound is typically obtained using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory. The sample is placed directly on the ATR crystal, and the spectrum is recorded.

Expected Absorptions: The IR spectrum of an amphetamine hydrochloride salt would exhibit characteristic absorption bands for the amine salt (N-H stretching and bending), aromatic C-H stretching, C=C stretching of the benzene (B151609) ring, and strong C-F stretching from the trifluoromethyl group.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic Norfenfluramine

A common route for the synthesis of racemic norfenfluramine starts from 3-(trifluoromethyl)phenylacetone.

Experimental Protocol (General):

-

Reductive Amination: 3-(Trifluoromethyl)phenylacetone is reacted with a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) in a suitable solvent (e.g., methanol).

-

Work-up and Purification: The reaction mixture is worked up to remove the catalyst and unreacted reagents. The crude product is then purified, typically by distillation or column chromatography, to yield racemic norfenfluramine free base.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid to precipitate the racemic norfenfluramine hydrochloride salt, which is then collected by filtration and dried.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Protocol (General):

-

Diastereomeric Salt Formation: The racemic norfenfluramine free base is dissolved in a suitable solvent and treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or a derivative like (+)-dibenzoyltartaric acid. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts can be separated by fractional crystallization. One diastereomer will be less soluble and will crystallize out of the solution first.

-

Liberation of the Enantiomer: The separated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free base of the desired enantiomer, in this case, (+)-norfenfluramine.

-

Salt Formation: The purified (+)-norfenfluramine free base is then converted to the hydrochloride salt as described previously.

Mechanism of Action and Signaling Pathways

(+)-Norfenfluramine exerts its pharmacological effects primarily by interacting with the serotonergic and noradrenergic systems. It acts as a potent serotonin-norepinephrine releasing agent and an agonist at several serotonin (B10506) receptors.

Monoamine Transporter Interaction

(+)-Norfenfluramine interacts with the serotonin transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to the release of these neurotransmitters from presynaptic neurons. This increases the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission.

Mechanism of (+)-Norfenfluramine-induced neurotransmitter release.

Serotonin Receptor Agonism

In addition to its effects on monoamine transporters, (+)-Norfenfluramine is a potent agonist at serotonin 5-HT₂ₐ, 5-HT₂₋, and 5-HT₂₋ receptors. The activation of these G-protein coupled receptors (GPCRs) initiates downstream signaling cascades.

Signaling pathway of 5-HT2 receptor activation by (+)-Norfenfluramine.

Conclusion

This compound is a chiral molecule with significant pharmacological activity. Its synthesis requires careful control of stereochemistry, typically achieved through chiral resolution of the racemic mixture. A thorough understanding of its chemical structure, properties, and mechanism of action is crucial for researchers in the fields of pharmacology and drug development. This guide provides a foundational resource for such endeavors, consolidating key technical information and visualizing its biological interactions. Further research is warranted to fully elucidate the specific spectroscopic characteristics of the pure (+)-enantiomer.

Enantiomers of Norfenfluramine: A Technical Guide to Their Distinct Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norfenfluramine (B1679916), the primary active metabolite of the racemic drug fenfluramine (B1217885), exists as two stereoisomers: d-norfenfluramine (d-NF) and l-norfenfluramine (l-NF). While structurally mirror images, these enantiomers exhibit markedly different pharmacological, therapeutic, and toxicological profiles. This divergence is primarily dictated by their stereoselective interactions with various serotonin (B10506) (5-HT) receptor subtypes. Notably, d-norfenfluramine is a potent agonist at 5-HT2B and 5-HT2C receptors, activities strongly linked to cardiovascular toxicity and appetite suppression, respectively. Conversely, l-norfenfluramine demonstrates significant antiseizure activity with a reduced liability for these adverse effects. This guide provides an in-depth analysis of these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to inform targeted drug discovery and development.

Contrasting Pharmacological Profiles

The clinical effects of administering racemic fenfluramine are a composite of the actions of four distinct molecules: d-fenfluramine, l-fenfluramine, and their principal metabolites, d-norfenfluramine and l-norfenfluramine.[1] The enantiomers of norfenfluramine contribute significantly and disparately to the overall pharmacological profile.

Antiseizure Activity

Both enantiomers of norfenfluramine possess anticonvulsant properties, though their potency varies depending on the seizure model. In the maximal electroshock (MES) seizure model in mice, both enantiomers show comparable activity.[1][2] However, in the DBA/2 mouse model of audiogenic seizures, l-norfenfluramine is particularly potent.[1][2] Based on brain effective concentrations (EC50), l-norfenfluramine was found to be 7 times more potent than racemic d,l-fenfluramine and 13 times more potent than l-fenfluramine in this model.[1][3] This highlights the significant contribution of the l-enantiomer (B50610) to the antiseizure effects of the parent compound.

Cardiovascular Toxicity

The most severe adverse effect historically associated with fenfluramine is cardiovascular toxicity, including valvular heart disease and pulmonary hypertension.[1] This toxicity is overwhelmingly attributed to the d-enantiomer .[1] d-Norfenfluramine is a potent agonist at the 5-HT2B receptor , which is expressed on heart valve leaflets.[4][5] Activation of these receptors leads to fibroblast mitogenesis and subsequent valvular fibroplasia.[4] Studies have demonstrated that d-norfenfluramine activates 5-HT2B receptors with at least a 10-fold greater potency than l-norfenfluramine, making it the primary driver of this life-threatening side effect.[6]

Appetite Suppression

The anorectic (appetite-suppressing) effects of fenfluramine are mediated primarily by the activation of central 5-HT2C receptors .[7][8] This action is also predominantly driven by d-norfenfluramine , which is a more potent agonist at this receptor subtype compared to its levo-isomer.[1] l-Norfenfluramine is reported to be at least three times less potent than d-norfenfluramine at activating the 5-HT2C receptor, suggesting a lower potential to induce anorexia and weight loss.[1]

Neurotoxicity

In animal studies, d-norfenfluramine has been shown to be more neurotoxic than the l-enantiomer.[1] High doses of d-norfenfluramine can lead to long-term serotonergic deficits.[9] In some preclinical models, a median effective dose for d-norfenfluramine in seizure protection could not be determined due to dose-limiting neurotoxicity, a problem not observed with the l-enantiomer.[10]

Quantitative Receptor Activity

The distinct pharmacological effects of the norfenfluramine enantiomers are a direct consequence of their differential binding affinities (Ki) and functional potencies (EC50) at various serotonin receptors. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinity (Ki) of Norfenfluramine Enantiomers

| Receptor Subtype | d-Norfenfluramine (nM) | l-Norfenfluramine (nM) | Racemic Norfenfluramine (nM) | Reference(s) |

| 5-HT2A | Moderate Affinity | Moderate Affinity | - | [4] |

| 5-HT2B | 11.2 | ~110 (est. 10x lower affinity) | 10 - 50 | [6][11][12] |

| 5-HT2C | High Affinity | Lower Affinity (~3x less potent) | Moderately Potent | [1][4] |

| Sigma-1 | - | - | 266 |

Note: Specific Ki values for l-norfenfluramine are not consistently reported in the literature; values are often expressed relative to the d-enantiomer. Data for some receptors remains qualitative ("Moderate Affinity").

Table 2: In Vivo Antiseizure Potency of Norfenfluramine Enantiomers in Mice

| Seizure Model | Compound | ED50 (mg/kg, i.p.) | Brain EC50 (ng/g) | Reference(s) |

| Maximal Electroshock (MES) | d-Norfenfluramine | 5.1 | 4,210 | [1] |

| l-Norfenfluramine | 14.8 | 10,200 | [1] | |

| Audiogenic Seizure (DBA/2) | d,l-Norfenfluramine | 1.3 | - | [1][2] |

| l-Norfenfluramine | 1.2 | 1,940 | [1][2][3] |

Key Signaling Pathways

The primary receptors implicated in the major effects of norfenfluramine, 5-HT2B and 5-HT2C, are G-protein coupled receptors (GPCRs) that signal through the Gq/11 pathway.

5-HT2B and 5-HT2C Receptor Signaling

Activation of 5-HT2B or 5-HT2C receptors by an agonist like d-norfenfluramine initiates a conformational change, leading to the coupling and activation of the Gq/11 protein. This triggers the effector enzyme Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to the ultimate cellular response (e.g., fibroblast proliferation in the case of 5-HT2B).

Experimental Protocols

Chiral Separation of Norfenfluramine Enantiomers by HPLC

This protocol outlines a general method for the analytical separation of d- and l-norfenfluramine from a plasma matrix.

-

Objective: To resolve and quantify the enantiomers of norfenfluramine.

-

Principle: Enantiomers are separated using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times.

-

Instrumentation & Materials:

-

HPLC system with UV or fluorescence detector.

-

Chiral column (e.g., Chiralcel OD-R or similar polysaccharide-based CSP).

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol) and a basic additive (e.g., diethylamine) to improve peak shape.

-

Plasma samples containing norfenfluramine.

-

Extraction solvent (e.g., ethyl acetate).

-

Internal standard.

-

-

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, add the internal standard. b. Alkalinize the sample to a pH > 10 (e.g., with sodium carbonate buffer). c. Add 1 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes. d. Centrifuge at 3000 x g for 10 minutes to separate the layers. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in a known volume of mobile phase for injection.

-

Chromatography: a. Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. b. Inject the reconstituted sample onto the column. c. Monitor the eluent at an appropriate wavelength (e.g., 265 nm for UV).

-

Data Analysis: a. Identify the peaks for d- and l-norfenfluramine based on the retention times of pure standards. b. Quantify the concentration of each enantiomer by comparing its peak area to that of the internal standard and constructing a calibration curve.

-

Radioligand Receptor Binding Assay (Competitive)

This protocol provides a general method for determining the binding affinity (Ki) of norfenfluramine enantiomers for a specific serotonin receptor (e.g., 5-HT2B).

-

Objective: To determine the inhibition constant (Ki) of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO-K1 cells stably transfected with human 5-HT2B).

-

A specific high-affinity radioligand (e.g., [3H]-LSD for 5-HT2B).

-

Unlabeled test compounds (d- and l-norfenfluramine) at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding agent (e.g., a high concentration of an unlabeled antagonist like mianserin).

-

96-well microplates and a cell harvester with glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Assay Setup (in triplicate): a. Total Binding: Add assay buffer, radioligand, and cell membrane suspension to wells. b. Non-specific Binding: Add non-specific binding agent, radioligand, and cell membrane suspension. c. Competitive Binding: Add a specific concentration of the test compound (e.g., d-norfenfluramine), radioligand, and cell membrane suspension. Repeat for a full concentration range.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach binding equilibrium.

-

Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Cell-Based Calcium Flux Functional Assay

This protocol describes a method to measure the functional potency (EC50) of norfenfluramine enantiomers at Gq-coupled receptors like 5-HT2C by monitoring intracellular calcium mobilization.

-

Objective: To determine the concentration-response curve and EC50 value of an agonist.

-

Principle: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye. Agonist binding activates the Gq pathway, leading to a release of intracellular calcium, which causes a measurable increase in fluorescence.

-

Materials:

-

A host cell line (e.g., HEK293 or CHO-K1) stably expressing the human 5-HT2C receptor.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Calcium-sensitive dye (e.g., Fluo-8 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (d- and l-norfenfluramine) serially diluted.

-

A fluorescence plate reader with kinetic reading capability and liquid handling injectors (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Plating: Plate the cells in the microplates and grow overnight to form a confluent monolayer.

-

Dye Loading: a. Remove the growth medium. b. Add the calcium-sensitive dye solution (prepared in assay buffer) to each well. c. Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, to allow for dye uptake and de-esterification.

-

Measurement: a. Place the plate in the fluorescence reader. b. Establish a stable baseline fluorescence reading for several seconds. c. Use the integrated liquid handler to inject the test compound (agonist) into the wells while simultaneously continuing the kinetic fluorescence reading. d. Continue reading for 1-3 minutes to capture the peak fluorescence response.

-

Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline reading. b. Plot the response against the logarithm of the agonist concentration. c. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (maximal effect).

-

Implications for Drug Development

The pronounced differences between d- and l-norfenfluramine present a clear case for a "chiral switch" in drug development. The therapeutic antiseizure effects of fenfluramine can be largely retained, and in some cases enhanced, by using the l-enantiomer, while the liabilities for cardiovascular toxicity and appetite suppression, driven by the d-enantiomer's potent activity at 5-HT2B and 5-HT2C receptors, are significantly minimized.[1] Developing l-norfenfluramine as a single-enantiomer drug could lead to a safer and more targeted antiseizure medication. This technical guide underscores the critical importance of stereoselective pharmacological evaluation in the development and optimization of chiral therapeutic agents.

References

- 1. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evidence that hypophagia induced by d-fenfluramine and d-norfenfluramine in the rat is mediated by 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

The In Vivo Neuropharmacology of (+)-Norfenfluramine: A Technical Guide to its Effects on Dopamine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract